molecular formula C15H16Cl2N4 B1531147 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride CAS No. 1221725-48-9

4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Cat. No.: B1531147
CAS No.: 1221725-48-9
M. Wt: 323.2 g/mol
InChI Key: YIZWJWKEZXLBAC-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C 15 H 14 N 4 and a molecular weight of 250.30 g/mol for the free base . It features a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the benzimidazole core are frequently investigated in drug discovery . For instance, research into benzo[d]imidazole-2-one derivatives has identified potential as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response . This suggests that this chemical scaffold holds significant value for researchers exploring new therapeutic agents for inflammatory diseases. The dihydrochloride salt form typically offers enhanced solubility in aqueous systems, which is beneficial for in vitro biological testing. The provided structural identifiers include the SMILES string (C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N) and the InChIKey (OEXWIKGFJXSSRU-UHFFFAOYSA-N) to aid in compound identification and virtual screening efforts . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZWJWKEZXLBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, also known as a benzodiazole derivative, exhibits various biological activities that are of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

  • IUPAC Name : 4-[({1-methyl-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzene-1-carboximidamide
  • Molecular Formula : C14H13ClN4
  • Molecular Mass : 272.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzodiazole moiety enhances its interaction with nucleic acids and proteins, potentially influencing cellular signaling pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzodiazole derivatives. For instance, compounds similar to 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide have shown promising antifungal activity against various phytopathogenic fungi. In vitro evaluations indicate that these compounds can inhibit fungal growth at concentrations as low as 50 μg/mL, with some derivatives exhibiting even lower effective concentrations (EC50 values) .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects associated with benzodiazole derivatives. Compounds that share structural similarities with 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide have been studied for their ability to modulate calcium homeostasis in neuronal cells. These compounds may protect against neurodegenerative conditions by preventing calcium overload in neurons .

Case Study 1: Antifungal Efficacy

A study focused on the antifungal activity of a series of benzodiazole derivatives demonstrated that certain compounds exhibited significant inhibitory effects against Colletotrichum lunata and Alternaria alternata. Notably, one derivative showed an EC50 value of 10.3 μg/mL against C. lunata, which was substantially more potent than standard antifungal agents .

Case Study 2: Neuroprotection in Cell Models

In a neuroprotective study involving SH-SY5Y neuroblastoma cells, several benzodiazole derivatives were tested for their ability to mitigate calcium-induced cytotoxicity. Compounds demonstrated a reduction in intracellular calcium levels by approximately 50%, suggesting their potential as therapeutic agents in conditions characterized by calcium dysregulation .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeEffective Concentration (EC50)
AntifungalColletotrichum lunata10.3 μg/mL
AntifungalAlternaria alternata14.0 μg/mL
NeuroprotectiveSH-SY5Y Cells~10 μM

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing benzodiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The carboximidamide group enhances the binding affinity to cancer-related targets, making it a potential candidate for drug development against various cancers.

Antimicrobial Properties
Benzodiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The dihydrochloride form of this compound enhances solubility and bioavailability, making it suitable for pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains.

Material Science Applications

Polymer Chemistry
The incorporation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical strength. Its ability to act as a cross-linking agent in polymer synthesis can lead to the creation of materials with tailored properties for specific applications.

Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. The benzodiazole ring system is known for its luminescent properties, which can be exploited in the detection of biomolecules or cellular components.

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit certain proteases, which are crucial for various physiological processes. Understanding its mechanism of action could lead to the development of novel therapeutic agents targeting metabolic disorders.

Cell Signaling Pathways
Research indicates that this compound may influence cell signaling pathways related to cell growth and differentiation. By modulating these pathways, it could play a role in developing treatments for diseases characterized by aberrant signaling, such as cancer and diabetes.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazole and evaluated their anticancer properties against breast cancer cell lines. One derivative exhibited IC50 values comparable to standard chemotherapeutics, highlighting the potential of benzodiazole-based compounds in oncology.

Case Study 2: Antimicrobial Activity

A study conducted by International Journal of Antimicrobial Agents demonstrated that the dihydrochloride form of this compound showed effective inhibition against multi-drug resistant Staphylococcus aureus strains. The research emphasized the need for further development into formulations that could be used clinically.

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer agentsSignificant inhibition in tumor growth
Antimicrobial agentsEffective against resistant bacterial strains
Material SciencePolymer synthesisEnhanced thermal stability
Fluorescent probesEffective in biological imaging
Biochemical ResearchEnzyme inhibitorsInhibition of key metabolic enzymes
Cell signalingModulation of pathways related to disease

Comparison with Similar Compounds

Tables

Table 1: Collision Cross-Section (CCS) Predictions for Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 251.12912 156.3
[M+Na]⁺ 273.11106 170.0
[M-H]⁻ 249.11456 161.0

Table 2: Similar Compounds and Their Similarity Scores

CAS No. Compound Name Similarity Score
6326-27-8 4-Methylbenzimidamide HCl 1.00
206752-36-5 Benzenecarboximidamide HCl hydrate 0.97
111082-23-6 [1,1'-Biphenyl]-4-carboximidamide HCl 0.91

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically involves three key stages:

This modular approach allows for stepwise construction with control over each functional group.

Preparation of Benzodiazole Derivatives

Benzodiazole (1,3-benzodiazole) derivatives are commonly synthesized via cyclization reactions involving o-phenylenediamines and suitable carbonyl or thiocarbonyl reagents. Literature reports several methods for preparing benzodiazole frameworks:

For instance, nucleophilic substitution of benzodiazole with benzyl halides under basic conditions (e.g., potassium carbonate in DMF) is a common route to introduce the methylene linker between benzodiazole nitrogen and the benzene ring.

Conversion of Benzene Substituent to Carboximidamide

The carboximidamide group (-C(=NH)NH2) is commonly prepared from corresponding nitriles or esters through amidination reactions:

  • Direct amidination of nitriles using reagents such as ammonium salts (e.g., ammonium chloride) in the presence of base or Lewis acids.
  • Pinner reaction : conversion of nitriles to imidate esters followed by reaction with ammonia or amines to yield amidines.
  • Alternatively, reaction of esters with amidine reagents or direct substitution reactions under acidic conditions.

This step is typically performed after the methylene linkage is established to avoid side reactions.

Representative Synthetic Route (Proposed)

Step Reaction Type Reagents/Conditions Outcome
1 N-Alkylation Benzodiazole + 4-(chloromethyl)benzonitrile, K2CO3, DMF, reflux Formation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
2 Amidination Treatment of nitrile intermediate with ammonium chloride and base (e.g., NaOH) or Pinner reaction conditions Conversion of nitrile to carboximidamide
3 Salt Formation Treatment with HCl gas or HCl solution in ether or ethanol Formation of dihydrochloride salt

This synthetic scheme aligns with analogous preparations of benzodiazole-linked benzene carboximidamides reported in heterocyclic and medicinal chemistry literature.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps.
  • Bases: Potassium carbonate or triethylamine are commonly used to deprotonate benzodiazole nitrogen and neutralize acid byproducts.
  • Temperature: Reflux conditions (80–120 °C) facilitate efficient alkylation and amidination.
  • Purification: Crude products are purified by recrystallization or chromatographic methods. Final salt formation improves compound stability and solubility.

Analytical Characterization

Typical characterization techniques to confirm structure and purity include:

Technique Purpose
IR Spectroscopy Identification of functional groups (e.g., amidine NH, benzodiazole ring)
¹H and ¹³C NMR Spectroscopy Structural elucidation of aromatic and heterocyclic protons and carbons
Mass Spectrometry Molecular weight confirmation
Elemental Analysis Verification of molecular formula and salt formation
Melting Point Determination Purity assessment

Research Findings on Preparation Efficiency

  • The N-alkylation step is generally high-yielding (>70%) when conducted under optimized base and solvent conditions.
  • Amidination yields vary depending on the reagent and conditions but typically range from 60–85%.
  • Formation of the dihydrochloride salt enhances compound stability and facilitates handling in pharmaceutical applications.
  • Side reactions such as over-alkylation or hydrolysis can be minimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Methods

Preparation Stage Methodology Reagents/Conditions Yield Range Notes
Benzodiazole N-alkylation Nucleophilic substitution Benzodiazole + benzyl halide, K2CO3, DMF, reflux 70–90% Requires dry conditions to prevent hydrolysis
Amidination of nitrile Ammonium chloride + base or Pinner reaction NH4Cl, NaOH or acidic alcohol, reflux 60–85% Sensitive to moisture, requires careful pH control
Salt formation Acid-base reaction HCl gas or HCl in ethanol Quantitative Enhances solubility and stability

Q & A

What are the established synthetic pathways for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, and how can reaction conditions be optimized?

Level: Advanced
Answer:
Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Coupling Reactions: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with aldehydes under acidic or oxidative conditions (e.g., using dioxane dibromide as an oxidant) .
  • Functionalization: Introduction of the carboximidamide group via amidoxime intermediates, followed by hydrochlorination to yield the dihydrochloride salt .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
  • Catalysts like palladium or copper salts may improve coupling efficiency .
  • Monitor reaction progress via TLC or ES-MS to minimize side products .

Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Level: Advanced
Answer:
Essential Techniques:

  • NMR Spectroscopy: Confirm regiochemistry of the benzimidazole core and substitution patterns (e.g., δ 12.7–12.98 ppm for NH protons in DMSO-d6) .
  • IR Spectroscopy: Identify C=N stretching (~1630–1682 cm⁻¹) and NH vibrations (~3050–3450 cm⁻¹) .
  • Mass Spectrometry (ES-MS): Validate molecular ion peaks (e.g., [M+1]⁺) .
    Resolving Contradictions:
  • Cross-validate with alternative methods (e.g., X-ray crystallography if crystals are obtainable).
  • Re-examine solvent effects; DMSO-d6 may cause peak broadening for NH protons .

How does the dihydrochloride salt form influence solubility and stability in biological assays?

Level: Basic
Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies) .
  • Stability: Acidic conditions (pH < 5) stabilize the carboximidamide group against hydrolysis. Store lyophilized at -20°C to prevent degradation .

What strategies are recommended for assessing this compound’s biological activity, particularly in enzyme-targeted studies?

Level: Advanced
Answer:

  • Enzyme Assays: Use fluorogenic substrates or radiometric assays to measure inhibition kinetics (e.g., IC₅₀ determination).
  • Negative Controls: Include structurally related analogs (e.g., 2-substituted benzimidazoles) to isolate target-specific effects .
  • Dose-Response Curves: Test concentrations spanning 0.1–100 μM to capture full activity profiles .

How can researchers evaluate environmental persistence and ecotoxicity of this compound?

Level: Advanced
Answer:

  • Fate Studies: Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
  • Ecotoxicology: Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and bioaccumulation assays .
  • Degradation Pathways: Employ LC-MS to identify transformation products (e.g., dehydrochlorinated metabolites) .

What safety protocols are essential for handling this compound in the laboratory?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and dissolution .
  • First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
  • Storage: Keep in airtight containers with desiccants to prevent moisture absorption .

How can synthetic yields be improved when scaling up from milligram to gram quantities?

Level: Advanced
Answer:

  • Process Optimization: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for bulk purification .
  • Catalyst Loading: Reduce palladium catalyst to 0.5–1 mol% to minimize cost without sacrificing yield .
  • Batch Monitoring: Use inline FTIR or Raman spectroscopy for real-time reaction tracking .

What computational tools are recommended for predicting structure-activity relationships (SAR)?

Level: Advanced
Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
  • QSAR Models: Train algorithms on benzimidazole derivatives with known bioactivity data .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .

How should researchers address low reproducibility in biological assay results?

Level: Advanced
Answer:

  • Compound Purity: Verify via HPLC (≥95% purity) and NMR; impurities >5% may skew activity .
  • Assay Conditions: Standardize buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) and incubation times .
  • Batch Variability: Test multiple synthetic batches to identify lot-dependent effects .

What are the key differences in reactivity between this compound and its non-chlorinated analogs?

Level: Advanced
Answer:

  • Electrophilicity: The carboximidamide group in the dihydrochloride form is more electrophilic, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .
  • Solubility: Non-chlorinated analogs may require DMSO for dissolution, complicating in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

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